オルトエステル

オルトエステルは、カルボン酸エステルの一種であり、一般式RC(OR')3で表される有機化合物である。この構造は、1つの炭素原子に3つのアルコキシ基が結合した特徴的な三官能性を有し、高い反応性と多様な応用可能性を示す。特に、酸触媒下で加水分解されやすく、保護基としての利用や、有機合成中間体としての価値が高い。

オルトエステルの優位性として、その高い求電子性が挙げられる。この性質により、グリニャール試薬やヒドリド還元剤との反応において、効率的なアルコールやケトンの合成が可能となる。また、オルトエステルはエステル交換反応においても有用であり、ポリマー合成や機能性材料の前駆体として利用される。さらに、熱的安定性に優れるため、高温条件下での反応にも適している。

これらの特性から、オルトエステルは医薬品中間体、特殊樹脂、および精密有機合成において重要な役割を果たす。特に、複雑な骨格を有する化合物の合成において、その反応選択性と収率の高さが評価されている。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

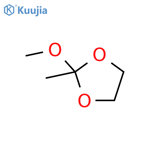

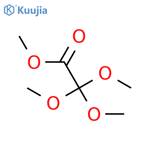

|

Tetramethoxymethane | 1850-14-2 | C5H12O4 |

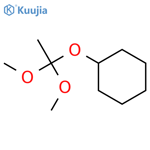

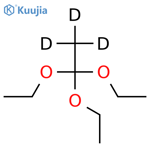

|

Tripropoxymethane | 621-76-1 | C10H22O3 |

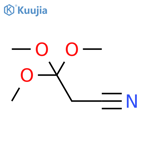

|

1,4,6-Trioxaspiro[4.4]nonane, 2-methyl-7-methylene- | 105632-19-7 | C8H12O3 |

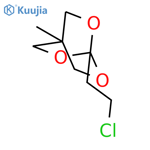

|

2-Methoxy-2-methyl-1,3-dioxolane | 19798-71-1 | C5H10O3 |

|

Cyclohexane,(1,1-dimethoxyethoxy)- | 55844-53-6 | C10H20O3 |

|

3,3,3-Trimethoxypropanenitrile | 70138-31-7 | C6H11NO3 |

|

Furan,5-(chloromethyl)tetrahydro-2,2,3,3-tetramethoxy- | 73372-08-4 | C9H17ClO5 |

|

1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo2.2.2octane | 84786-96-9 | C8H13ClO3 |

|

Methyl 2,2,2-trimethoxyacetate | 18370-95-1 | C6H12O5 |

|

Triethyl Orthoacetate-d3 | 97419-13-1 | C8H18O3 |

関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

推奨される供給者

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品